3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one
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Overview
Description
3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.28 g/mol It is a piperidinone derivative, characterized by the presence of a piperidine ring substituted with a methyl group and an oxolan-2-ylmethyl group
Preparation Methods
The synthesis of 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one derivatives with oxolan-2-ylmethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Scientific Research Applications
3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. This modulation can result in various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
3-Methyl-1-(tetrahydro-2-furanylmethyl)-4-piperidinone: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-Methyl-1-(morpholin-4-ylmethyl)-4-piperidinone: Contains a morpholine ring, which can influence its chemical reactivity and biological activity differently.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-7-12(5-4-11(9)13)8-10-3-2-6-14-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVSLAEBSMFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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